

Technical Guide: Regioselective Disulfide Engineering with H-D-Cys(Fm)-OH

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Compound of Interest

Compound Name: *H-D-Cys(Fm)-OH*

CAS No.: 257288-48-5

Cat. No.: B613118

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Executive Summary & Strategic Utility

In complex peptide therapeutics (e.g., conotoxins, defensins, insulin analogs), correct disulfide topology is dictated by the sequence of oxidation. Random oxidation often leads to misfolded "dead-end" isomers.

H-D-Cys(Fm)-OH serves two critical functions:

- **Stereochemical Control:** The D-isomer introduces specific conformational constraints (e.g., β -turns) that can stabilize the bioactive fold or enhance proteolytic resistance.
- **Orthogonal Protection (The "Third Dimension"):** The S-Fm group is base-labile. This creates a perfect orthogonality window in Boc-chemistry:
 - Boc: Acid-labile (TFA) [Temporary N-protection]
 - Cys(Mob)/Cys(Meb): HF-labile [Permanent/Bridge A]
 - Cys(Acm): Iodine-labile [Bridge B]

- Cys(Fm): Base-labile (Piperidine) [Bridge C]

Key Advantage: Using Cys(Fm) allows for on-resin cyclization of a specific bridge using mild base, prior to HF cleavage. This pre-organizes the peptide backbone, significantly improving the yield of subsequent folding steps.

Mechanism of Action: The Base-Labile Switch

The S-Fm protecting group is removed via a

-elimination mechanism triggered by a secondary amine (typically Piperidine).

- Proton Abstraction: The base abstracts the acidic proton from the 9-position of the fluorenyl ring.
- Elimination: The electron pair collapses to form a double bond, expelling the cysteine thiolate () and forming dibenzofulvene.
- Scavenging: The highly reactive dibenzofulvene must be sequestered (usually by excess piperidine or a thiol scavenger) to prevent it from re-alkylating the free thiol.

Orthogonality Matrix

Protecting Group	Lability Condition	Stability	Role in Regioselectivity
Boc (N-term)	TFA (Trifluoroacetic acid)	Base, Iodine	Temporary chain elongation.
S-Fm (Fluorenylmethyl)	Piperidine (20-50% in DMF)	TFA, HF, Iodine	Bridge 1 (On-Resin)
S-Mob (Methoxybenzyl)	HF (Hydrofluoric Acid)	TFA, Piperidine, Iodine	Bridge 2 (Post-Cleavage)
S-Acm (Acetamidomethyl)	Iodine ()	TFA, HF, Piperidine	Bridge 3 (Solution)

Experimental Protocol: Boc-SPPS with H-D-Cys(Fm)-OH

Phase A: Reagent Preparation

H-D-Cys(Fm)-OH acts as the starting material. For SPPS, the N-terminus must be protected.

- Conversion to Boc-D-Cys(Fm)-OH:
 - Dissolve **H-D-Cys(Fm)-OH** in Dioxane/Water (1:1) with .
 - Add (1.1 eq). Stir at RT for 12h.
 - Acidify (pH 3), extract with EtOAc, and crystallize.
 - Why: Ensures compatibility with the Boc elongation cycle.

Phase B: Solid Phase Synthesis (Boc Strategy)

Resin: MBHA or PAM resin (Stable to Piperidine). Coupling: DIC/HOBt or HBTU/DIEA.

- Elongation: Perform standard Boc cycles (TFA deprotection -> Neutralization -> Coupling).
 - Note: S-Fm is stable to 50% TFA/DCM used for Boc removal.
- Incorporation: Couple Boc-D-Cys(Fm)-OH at the desired positions.

Phase C: On-Resin Regioselective Cyclization (Bridge 1)

This step forms the first disulfide bond while the peptide is still anchored to the resin.

Step-by-Step:

- Wash: Wash resin with DMF (3x) and DCM (3x).
- S-Fm Deprotection:

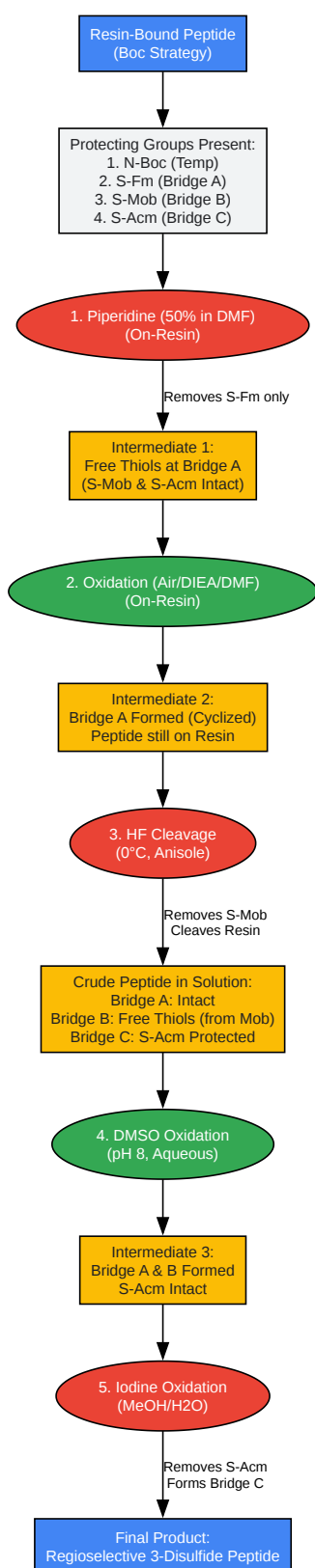
- Treat resin with 50% Piperidine in DMF for 30 minutes.
- Critical: Repeat this step to ensure complete removal.
- Scavenging: The excess piperidine acts as a scavenger for the dibenzofulvene byproduct.
- Wash: Extensive washing with DMF (5x) to remove all traces of piperidine and fulvene adducts.
- Oxidation (Cyclization):
 - Method A (Air): Suspend resin in DMF adjusted to pH 8-9 with DIEA. Bubble air through the suspension for 4-12 hours.
 - Method B (Ellman's Reagent): Treat with 0.1 M Ellman's reagent in DMF for 1 hour. (Faster, easy to monitor).
- Validation: Perform the Ellman test on a resin bead. It should be negative (no free thiols).

Phase D: Cleavage and Secondary Cyclization

- HF Cleavage: Treat resin with anhydrous HF/Anisole (9:1) at 0°C for 1 hour.
 - Result: Peptide cleaves from resin; S-Mob groups are removed (exposing Bridge 2 thiols); S-Acm remains intact; Bridge 1 (formed in Phase C) remains intact.
- Purification 1: Isolate the mono-disulfide intermediate via HPLC.
- Bridge 2 Formation: Oxidize the free thiols (formerly Mob) using DMSO (10%) in Ammonium Acetate buffer (pH 8) or Air oxidation.
- Bridge 3 Formation (Optional): Treat with Iodine in MeOH/Water to remove S-Acm and form the final bridge simultaneously.

Workflow Visualization

The following diagram illustrates the orthogonal workflow for a 3-disulfide peptide using the D-Cys(Fm) strategy.



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Figure 1: Step-wise orthogonal deprotection strategy utilizing S-Fm for the first, on-resin disulfide bridge.

Troubleshooting & Quality Control

Common Pitfall: Beta-Elimination of Cysteine

Prolonged exposure of Cysteine to strong base can cause elimination of the sulfur itself, converting Cys to Dehydroalanine.

- Solution: S-Fm removal is fast (20-30 mins). Do not exceed 1 hour. Use 20% Piperidine with 0.1M DBU for faster kinetics if steric hindrance is high, allowing shorter exposure times.

Monitoring: The Ellman Test

Since the first cyclization is on-resin, standard HPLC cannot be used immediately.

- Take a few resin beads.
- Wash with DCM.
- Add 1 drop of Ellman's Reagent solution (DTNB).
- Observation:
 - Yellow: Free thiols present (Oxidation incomplete).
 - Colorless: No free thiols (Oxidation complete).

Dibenzofulvene Trapping

If the dibenzofulvene byproduct is not washed away efficiently, it can re-react with the free thiol.

- Protocol Adjustment: If yield is low, add DTT (Dithiothreitol) or -Mercaptoethanol to the washing DMF steps after Piperidine treatment but before Oxidation. This scavenges the fulvene irreversibly.

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